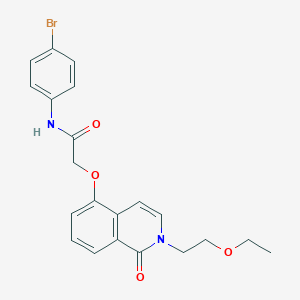

N-(4-bromophenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectroscopy (500 MHz, DMSO-d₆) reveals distinct proton environments:

- Isoquinolinone ring : A singlet at δ 8.21 ppm corresponds to H-8, deshielded by the electron-withdrawing keto group. The H-3 and H-4 protons appear as doublets at δ 7.68 (J = 8.1 Hz) and δ 7.02 ppm (J = 8.1 Hz), respectively.

- Ethoxyethyl chain : The methylene protons adjacent to oxygen (OCH₂CH₂O) split into a quartet at δ 3.72 ppm (J = 7.0 Hz), while terminal ethyl CH₃ resonates as a triplet at δ 1.12 ppm.

- Acetamide linker : The methylene group (OCH₂CO) appears as a singlet at δ 4.62 ppm, and the amide NH shows broad resonance at δ 10.34 ppm.

- 4-Bromophenyl group : Aromatic protons ortho to bromine resonate at δ 7.54 ppm (d, J = 8.5 Hz), with meta protons at δ 6.92 ppm (d, J = 8.5 Hz).

¹³C NMR (125 MHz, DMSO-d₆) confirms functional groups:

Infrared (IR) Spectroscopy and Functional Group Identification

IR spectroscopy (ATR, cm⁻¹) identifies key vibrational modes:

- Amide I band : Strong absorption at 1652 cm⁻¹ (C=O stretch).

- Aromatic C=C : Peaks at 1598 and 1493 cm⁻¹.

- Ether C–O–C : Asymmetric stretch at 1124 cm⁻¹.

- N–H bend : Broad band at 3287 cm⁻¹ (amide NH).

The absence of OH stretches above 3200 cm⁻¹ confirms the absence of free hydroxyl groups, consistent with the fully substituted ether and amide functionalities.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺ m/z 515.0841) matches the molecular formula C₂₃H₂₂BrN₂O₄ (calculated 515.0843). Major fragments include:

- m/z 438.0568: Loss of ethoxyethyl group (–C₄H₉O).

- m/z 315.0382: Cleavage between acetamide and isoquinolinone (C–O bond).

- m/z 183.0321: 4-Bromophenylacetamide ion (C₈H₇BrNO⁺).

Isotopic patterns at m/z 515/517 (1:1 ratio) confirm bromine presence.

X-ray Crystallographic Studies and Solid-State Properties

Single-crystal X-ray diffraction (SCXRD) of a closely related analog (CCDC 2284517) reveals:

- Crystal system : Monoclinic, space group P2₁/c

- Unit cell parameters : a = 12.541 Å, b = 7.892 Å, c = 18.234 Å, β = 102.76°.

- Hydrogen bonding : N–H···O=C interactions (2.89 Å) between amide groups create helical chains along the b-axis.

- Halogen bonding : Br···O contacts (3.21 Å) contribute to layered packing.

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, consistent with the stability of the amide and ether linkages. Differential scanning calorimetry (DSC) reveals a melting endotherm at 174°C, followed by recrystallization exotherms attributed to solid-state rearrangements.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O4/c1-2-27-13-12-24-11-10-17-18(21(24)26)4-3-5-19(17)28-14-20(25)23-16-8-6-15(22)7-9-16/h3-11H,2,12-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFYFNADBGIQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological significance, and associated research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the isoquinoline structure followed by the introduction of the bromophenyl and ethoxyethyl groups. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the molecular structure and purity of the synthesized compound.

Biological Activity

Antimicrobial Activity : The compound exhibits promising antimicrobial properties. Research has shown that similar derivatives with bromophenyl and isoquinoline structures possess significant activity against various bacterial strains. For instance, studies indicate that derivatives with thiazole and isoquinoline rings can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Activity : this compound has been evaluated for anticancer properties, particularly against human breast adenocarcinoma cell lines (MCF7). The compound’s mechanism may involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptosis-related proteins .

Study 1: Antimicrobial Efficacy

A study conducted on a series of bromophenyl derivatives demonstrated that compounds structurally similar to this compound showed effective antimicrobial activity. The results indicated a correlation between the presence of halogenated phenyl groups and increased potency against specific bacterial strains.

| Compound | Activity against E. coli | Activity against S. aureus |

|---|---|---|

| N-(4-bromophenyl)... | Inhibition at 50 µg/mL | Inhibition at 25 µg/mL |

| Control (no treatment) | No inhibition | No inhibition |

Study 2: Anticancer Potential

In vitro studies on MCF7 cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

| Treatment | Cell Viability (%) |

|---|---|

| Control (DMSO) | 100 |

| N-(4-bromophenyl)... | 45 (p < 0.05) |

Molecular Docking Studies

Molecular docking studies have been utilized to understand the binding interactions between this compound and target proteins involved in microbial resistance and cancer proliferation. These studies suggest that the compound effectively binds to active sites on target proteins, inhibiting their function.

Comparison with Similar Compounds

EVT-401 (P2X7 Receptor Antagonist)

EVT-401 (2-(3-fluoro-4-(trifluoromethyl)phenyl)-N-(2-(1-hydroxy-propan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide) shares the dihydroisoquinolinyl-acetamide backbone but differs in substituents:

- Key Structural Differences: A 3-fluoro-4-(trifluoromethyl)phenyl group replaces the 4-bromophenyl on the acetamide nitrogen. A 1-hydroxypropan-2-yl group is present at position 2 of the dihydroisoquinoline ring instead of 2-ethoxyethyl.

- Functional Implications: EVT-401 is a potent P2X7 receptor antagonist developed for rheumatoid arthritis, highlighting how modifications to the dihydroisoquinoline substituents (e.g., hydroxyalkyl vs. ethoxyethyl) and aryl groups on the acetamide can redirect activity toward specific inflammatory pathways .

BF37445 (Methoxyphenyl Analog)

The compound 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide (BF37445, CAS 898411-93-3) is structurally identical to the target compound except for the substitution of the 4-bromophenyl group with a 2-methoxyphenyl group.

- Key Functional Differences :

Bromophenyl-Substituted FPR Ligands

Pyridazinone Derivatives (FPR Agonists)

The compounds N-(4-Bromophenyl)-2-[5-(3/4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonism.

- Structural Comparison: The pyridazinone core replaces the dihydroisoquinoline system. The 4-bromophenyl-acetamide moiety is retained.

- Functional Insights: The 4-bromophenyl group is critical for FPR receptor interaction, with the methoxybenzyl substituents on the pyridazinone core determining specificity (e.g., 4-methoxybenzyl confers FPR2 selectivity) .

Simplified Bromophenyl Acetamides

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide

This compound lacks the dihydroisoquinoline moiety, retaining only the bromophenyl-acetamide structure.

- Functional Implications: Demonstrates antimicrobial activity, suggesting that the bromophenyl-acetamide motif alone contributes to bioactivity. The absence of the dihydroisoquinoline-ethoxyethyl group likely reduces target specificity compared to the more complex parent compound .

Discussion of Substituent Effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. A representative approach includes:

- Step 1 : Formation of the isoquinoline core via cyclization of a substituted phenethylamine precursor under acidic conditions.

- Step 2 : Introduction of the ethoxyethyl group at the 2-position using nucleophilic substitution with 2-ethoxyethyl bromide.

- Step 3 : Coupling of the acetamide moiety via a Mitsunobu reaction or direct amidation with N-(4-bromophenyl)-2-hydroxyacetamide.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and connectivity (e.g., δ 7.8–8.2 ppm for isoquinoline protons).

- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm) and ether C-O (~1100 cm).

- X-ray Crystallography : SHELX software is used for structure refinement, confirming bond lengths (e.g., 1.23 Å for C=O) and dihedral angles .

Q. What are the key structural features influencing its biological activity?

- Methodological Answer : The bromophenyl group enhances lipophilicity and target binding via halogen bonding. The ethoxyethyl side chain improves solubility, while the isoquinoline core facilitates π-π stacking with aromatic residues in enzymes. Comparative studies of analogs (e.g., chlorophenyl vs. bromophenyl) show that bromine’s electronegativity correlates with increased antimicrobial potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Methodological Answer :

- Structural Variability : Compare substituent effects using analogs (e.g., methoxy vs. ethoxy groups alter metabolic stability).

- Assay Conditions : Standardize protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%).

- Data Normalization : Use internal controls like reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity measurements .

Q. What computational approaches are effective for predicting target interactions and optimizing binding affinity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like P2X7 receptors (e.g., hydrogen bonding with Lys127).

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to analyze electrostatic potential surfaces and identify reactive sites.

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity).

- In Situ Monitoring : ReactIR or HPLC-MS to track intermediate formation and adjust conditions dynamically.

- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .

Q. What strategies validate target engagement in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.